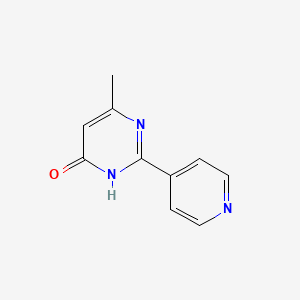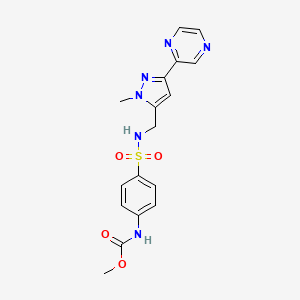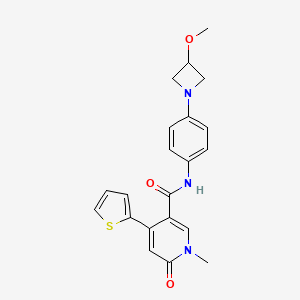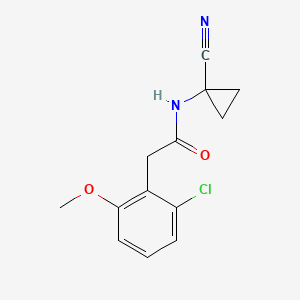
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide works by inhibiting the activity of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This, in turn, enhances the inhibitory tone of the central nervous system and can reduce the occurrence of seizures and other hyperexcitability disorders.
Biochemical and Physiological Effects:
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide has been shown to increase the levels of GABA in the brain and to reduce the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This can lead to a reduction in seizure activity, anxiety, and addiction-related behaviors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other GABAergic drugs.
Future Directions
There are several potential future directions for research on 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to better understand the long-term effects of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide on the brain and to determine its safety and efficacy in humans.
In conclusion, 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is a promising drug candidate for the treatment of various neurological and psychiatric disorders. Its selective inhibition of GABA transaminase has been shown to increase the levels of GABA in the brain and to reduce hyperexcitability-related behaviors. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Synthesis Methods
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-methoxyaniline with 1-cyanocyclopropane carboxylic acid, followed by a series of chemical transformations that result in the final product.
Scientific Research Applications
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
properties
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-11-4-2-3-10(14)9(11)7-12(17)16-13(8-15)5-6-13/h2-4H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCYHYZGXLEPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
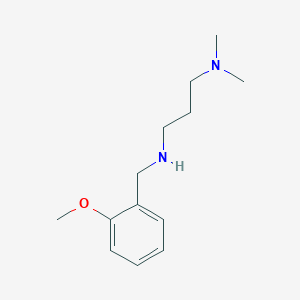
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
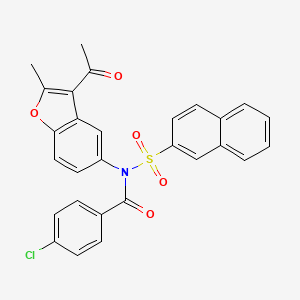
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)
![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)
